molecular formula C15H25NO6 B13113087 Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate CAS No. 219851-90-8

Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate

Cat. No.: B13113087
CAS No.: 219851-90-8
M. Wt: 315.36 g/mol
InChI Key: OXVBSFZBUXBVQJ-KTKRTIGZSA-N
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Description

Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better scalability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate undergoes various types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the resulting amine after Boc removal can undergo such reactions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles in the presence of a base such as triethylamine.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amine.

    Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate primarily involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing it from reacting under various conditions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine.

Comparison with Similar Compounds

Similar Compounds

    Methyl(Z)-2-(tert-butoxycarbonyl)amino)but-2-enoate: Similar structure but with only one Boc group.

    Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate: Similar structure but with different substituents.

Uniqueness

This compound is unique due to the presence of two Boc groups, which provide enhanced stability and protection for the amine group during synthesis. This makes it particularly useful in complex synthetic routes where multiple steps are required.

Properties

CAS No.

219851-90-8

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

IUPAC Name

methyl (Z)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate

InChI

InChI=1S/C15H25NO6/c1-9-10(11(17)20-8)16(12(18)21-14(2,3)4)13(19)22-15(5,6)7/h9H,1-8H3/b10-9-

InChI Key

OXVBSFZBUXBVQJ-KTKRTIGZSA-N

Isomeric SMILES

C/C=C(/C(=O)OC)\N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC=C(C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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